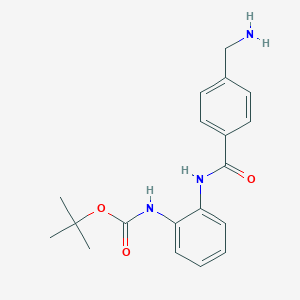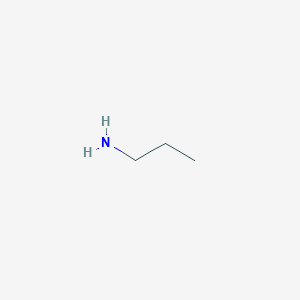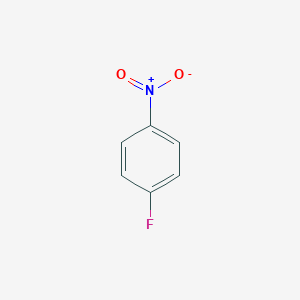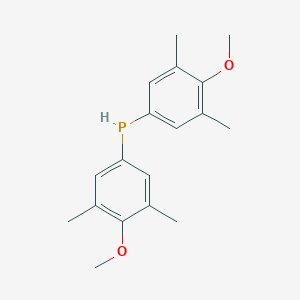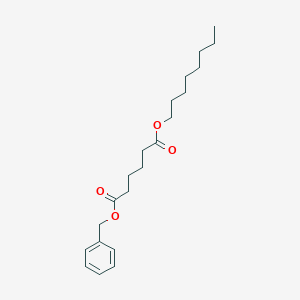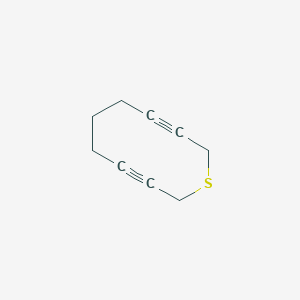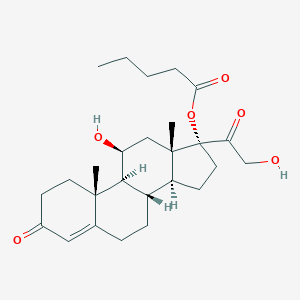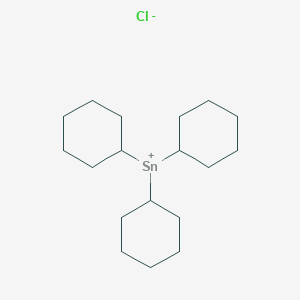![molecular formula C18H13NO2S B044222 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide CAS No. 114948-31-1](/img/structure/B44222.png)
4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide, also known as CTPI-2, is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide is not fully understood. However, it has been proposed that 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide exerts its neuroprotective effects by inhibiting the activity of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which can have beneficial effects on neuronal function.
Effets Biochimiques Et Physiologiques
4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of the neurotransmitters serotonin, dopamine, and norepinephrine in the brain. 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has also been found to reduce the levels of oxidative stress markers in the brain, indicating its neuroprotective properties. In addition, 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide is its neuroprotective properties, which make it a promising compound for the treatment of neurodegenerative diseases. 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has also been found to have antidepressant-like effects, which could make it a potential treatment for depression. However, one limitation of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide is its relatively low potency, which may limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide. One area of interest is the potential use of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide as an antidepressant. Further research is also needed to fully understand the mechanism of action of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide involves the reaction of 4-phenyl-4H-chromen-2-one with thiosemicarbazide in the presence of a catalyst. The resulting intermediate product is then cyclized using phosphorus oxychloride to yield 4-phenyl-4H-thieno[3,2-c]chromene-2-carboxamide. The purity of the final product is confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective properties and can prevent neuronal cell death induced by oxidative stress. 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has also been found to enhance long-term potentiation, a process that is important for learning and memory. Furthermore, 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has been shown to have antidepressant-like effects in animal models.
Propriétés
Numéro CAS |
114948-31-1 |
|---|---|
Nom du produit |
4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide |
Formule moléculaire |
C18H13NO2S |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
4-phenyl-4H-thieno[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C18H13NO2S/c19-18(20)15-10-13-16(11-6-2-1-3-7-11)21-14-9-5-4-8-12(14)17(13)22-15/h1-10,16H,(H2,19,20) |
Clé InChI |
ORTMYYMQOBTLLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)N |
SMILES canonique |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)N |
Synonymes |
4-H-2-carboxamido-4-phenylthieno(3,2c)benzopyran Zy 16039 Zy-16039 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



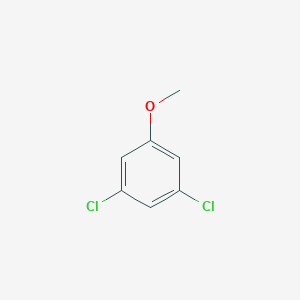
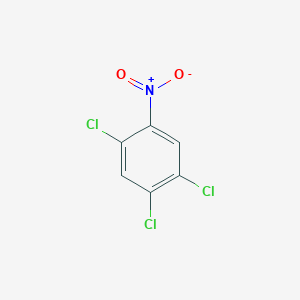
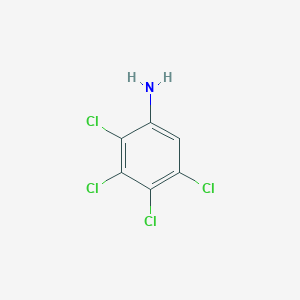
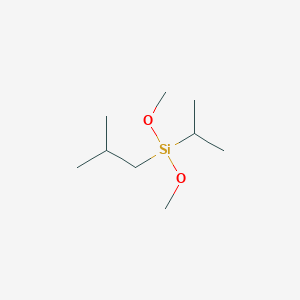
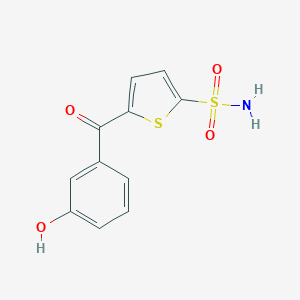
![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)
